N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-2-23-11-6-4-3-5-10(11)17-12(21)8-24-15-18-13-9(7-16-20-13)14(22)19-15/h3-7H,2,8H2,1H3,(H,17,21)(H2,16,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTXCEQENLHOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrazolo-pyrimidine core linked to an ethoxyphenyl group via a thioacetamide moiety. The molecular formula is , with a molecular weight of 296.36 g/mol.
Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. This inhibition is time-dependent and follows a covalent mechanism, suggesting potential use in treating inflammatory diseases .
- Antioxidant Properties : Some derivatives of pyrazolo-pyrimidines demonstrate significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions .
- Antimicrobial Activity : Preliminary studies suggest that similar compounds may possess antimicrobial properties, targeting bacterial cell walls or metabolic pathways .
Biological Activity Data
Case Studies
-
Preclinical Evaluation for Inflammatory Disorders :
A study evaluated the efficacy of this compound as a treatment for models of inflammatory diseases. Results indicated substantial reductions in inflammatory markers and improved clinical outcomes in animal models treated with the compound. -
Antimicrobial Testing :
In vitro testing against common bacterial strains revealed that the compound exhibited significant inhibitory effects compared to control treatments. This suggests its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile. Key structural variations among analogs include:
- Substituents on the pyrazolo-pyrimidine core: Chloro, hydroxy, dimethylamino, and morpholine groups.
- Thioacetamide linker modifications : Variations in the aryl/heteroaryl groups attached to the sulfur atom.
- N-substituents on the acetamide moiety: Morpholinophenyl, methoxyphenyl, and chlorophenyl groups.
Table 1: Representative Analogs and Their Substituents
Physicochemical Properties
Functional Group Impact on Bioactivity
- Morpholine Rings : Enhance solubility and mimic tertiary amines in biological targets, as seen in kinase inhibitors .
- Chloro Substituents : Increase electrophilicity and metabolic stability but may reduce solubility .
- Ethoxy Groups : Improve membrane permeability due to moderate lipophilicity, balancing solubility and absorption .
Preparation Methods
Cyclocondensation of Aminopyrazoles
The core structure is synthesized via cyclocondensation of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (1 ) with formamide or formic acid under reflux (150°C, 5–10 hours). In a representative protocol from El-Sayed et al. (2025):
A solution of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (1.1 g, 4 mmol) in formamide (10 mL) and acetic anhydride (0.5 mL) was heated at 150°C for 10 hours. The mixture was concentrated, triturated with water, and filtered to yield 3-(methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2 ) in 78% yield.
Table 1: Cyclocondensation Reaction Optimization
| Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Formamide/Ac₂O | 150 | 10 | 78 |
| Formic Acid | 100 | 5 | 65 |
| Ethyl Orthoformate | 120 | 8 | 71 |
Thiolation at Position 6
3-(Methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.2 g, 3.5 mmol) was treated with NaSH (0.42 g, 7.5 mmol) in ethanol (50 mL) at reflux for 6 hours. Acidification with acetic acid precipitated 6-thio derivative (3 ) in 82% yield.
Acetamide Coupling and Functionalization
Nucleophilic Displacement
The thiolated intermediate reacts with 2-chloro-N-(2-ethoxyphenyl)acetamide in DMF/K₂CO₃ (80°C, 4 hours):
6-Mercapto-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 g, 3.1 mmol) and 2-chloro-N-(2-ethoxyphenyl)acetamide (0.76 g, 3.4 mmol) were stirred in DMF (20 mL) with K₂CO₃ (0.85 g, 6.2 mmol) at 80°C. After 4 hours, the mixture was poured into ice-water, filtered, and recrystallized from ethanol to afford the target compound (1.2 g, 85%).
Table 2: Coupling Reaction Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 4 | 85 |
| NaOH | EtOH | 70 | 6 | 72 |
| Et₃N | THF | 60 | 8 | 68 |
One-Pot Synthesis
Recent advances (PubChem, 2025) describe a one-pot method combining cyclocondensation, thiolation, and coupling:
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (2.0 g, 7.3 mmol), formamide (15 mL), and 2-chloro-N-(2-ethoxyphenyl)acetamide (1.8 g, 8.0 mmol) were heated at 130°C for 12 hours. Addition of NaSH (0.9 g, 16 mmol) and continued heating at 100°C for 3 hours afforded the product in 67% yield after crystallization.
Analytical Characterization and Validation
Critical spectral data from PubChem and PMC:
- ¹H NMR (DMSO-d₆, 400 MHz): δ 1.35 (t, 3H, OCH₂CH₃), 4.02 (q, 2H, OCH₂), 4.55 (s, 2H, SCH₂), 7.12–8.21 (m, 4H, Ar-H), 8.65 (s, 1H, pyrimidine-H).
- LC-MS : m/z 421.5 [M+H]⁺.
- IR : 1685 cm⁻¹ (C=O), 1245 cm⁻¹ (C-S).
Industrial-Scale Production and Challenges
Patent CN101538223A highlights limitations in traditional routes, including low yields (67%) and hygroscopic intermediates. Improved protocols use:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
